4-fluoro-5-iodopyrimidine
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Overview
Description
4-Fluoro-5-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the direct fluorination and iodination of pyrimidine. The reaction conditions often include the use of fluorinating agents such as Selectfluor and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium fluoride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyrimidines .
Scientific Research Applications
4-Fluoro-5-iodopyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-5-iodopyrimidine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the iodine atom’s size can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can lead to the inhibition or activation of biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also contains a fluorine atom in the pyrimidine ring.
2-Fluoro-5-iodopyrimidine: Another fluorinated pyrimidine with similar properties but different substitution patterns.
Uniqueness
4-Fluoro-5-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms, which can provide distinct chemical reactivity and biological activity compared to other fluorinated or iodinated pyrimidines. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and drug development .
Properties
CAS No. |
1804490-26-3 |
---|---|
Molecular Formula |
C4H2FIN2 |
Molecular Weight |
224 |
Purity |
95 |
Origin of Product |
United States |
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